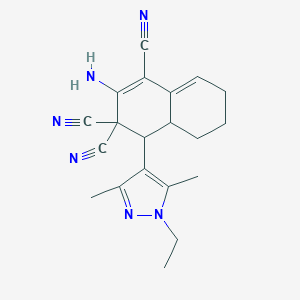
ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate, also known as ECO-3, is a compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of thiophene carboxylates and has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been studied for its potential applications in various scientific research areas, including cancer research and neuroscience. In cancer research, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to have potential as a neuroprotective agent and to improve cognitive function.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurons, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the activation of cellular defense mechanisms against oxidative stress. In addition, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to improve cognitive function and to have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has several advantages for use in lab experiments, including its high purity and good yields during synthesis. However, one limitation of ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate.
Direcciones Futuras
There are several future directions for research on ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate, including further studies on its mechanism of action, potential side effects, and toxicity. In addition, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate could be studied for its potential applications in other areas, such as cardiovascular disease and inflammation. Overall, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate shows promise as a compound with potential applications in various scientific research areas.
Métodos De Síntesis
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with ethyl 2-bromo-4-oxothiophene-3-carboxylate in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-chloroaniline with ethyl 2-chloro-4-oxothiophene-3-carboxylate in the presence of a base, such as sodium hydride. These methods have been reported to yield ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate in good yields and high purity.
Propiedades
Fórmula molecular |
C13H12ClNO3S |
|---|---|
Peso molecular |
297.76 g/mol |
Nombre IUPAC |
ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-4-8(14)6-9/h3-6,15H,2,7H2,1H3 |
Clave InChI |
CQORPYCWAIBZSQ-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)C1=C(SCC1=O)NC2=CC(=CC=C2)Cl |
SMILES |
CCOC(=O)C1=C(SCC1=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CCOC(=O)C1=C(SCC1=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)

![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)

![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B280232.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)
![N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280234.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280235.png)
